methyl 7-(3-(tetrahydro-2H-pyran-4-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
The compound contains several functional groups including a tetrahydropyran ring, a ureido group, and a carboxylate ester. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The ureido group (-NH-CO-NH2) is a functional group that appears in many important classes of organic compounds. The carboxylate ester group is a functional group characterized by a carbonyl adjacent to an ether linkage.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydropyran ring, the ureido group, and the carboxylate ester group. The tetrahydropyran ring is a six-membered ring with one oxygen atom .Scientific Research Applications
Synthesis and Molecular Structure
- The synthesis and characterization of pyran and pyranoquinoline derivatives provide insights into the chemical behavior and potential applications of structurally related compounds. For example, various 2-amino-4H-pyran-3-carbonitriles were synthesized via a one-pot three-component condensation reaction, illustrating the versatility of pyran derivatives in chemical synthesis (Romdhane & Jannet, 2017).
- The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been elucidated, showcasing the significance of X-ray structural analysis in understanding the stereochemistry and molecular interactions of isoquinoline derivatives (Rudenko et al., 2012).
Pharmacological Evaluation
- Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential pharmacological properties, including inhibiting dopamine uptake and possessing dopaminomimetic properties. This research highlights the therapeutic potential of isoquinoline derivatives in the treatment of neurological disorders (Zára-Kaczián et al., 1986).
- The synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] scaffolds through an intramolecular Prins cascade process demonstrates the innovative approaches to creating complex molecular architectures that could have significant pharmacological applications (Subba Reddy et al., 2015).
Anticancer Activity
- Newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives, using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as a synthon, have been evaluated for their anticancer activity. This work underscores the potential of novel chemical scaffolds in developing anticancer therapies (Ouf et al., 2014).
Properties
IUPAC Name |
methyl 7-(oxan-4-ylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(22)20-7-4-12-2-3-15(10-13(12)11-20)19-16(21)18-14-5-8-24-9-6-14/h2-3,10,14H,4-9,11H2,1H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNGUNPXMFGVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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